molecular formula C14H15BrN2S B14350800 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine CAS No. 93863-95-7

4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine

Cat. No.: B14350800
CAS No.: 93863-95-7
M. Wt: 323.25 g/mol
InChI Key: YFKFTFJOLGVLIK-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a bromophenyl sulfanyl group and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromophenyl thiol with a suitable halogenating agent to form the bromophenyl sulfanyl intermediate.

    Amination Reaction: The intermediate is then reacted with N,N-dimethyl-1,3-diaminobenzene under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl sulfanyl group can engage in various non-covalent interactions, while the dimethylamino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine
  • 4-[(2-Fluorophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine

Uniqueness

The presence of the bromophenyl sulfanyl group in 4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine imparts unique electronic and steric properties compared to its chloro and fluoro analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

93863-95-7

Molecular Formula

C14H15BrN2S

Molecular Weight

323.25 g/mol

IUPAC Name

4-(2-bromophenyl)sulfanyl-1-N,1-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C14H15BrN2S/c1-17(2)10-7-8-14(12(16)9-10)18-13-6-4-3-5-11(13)15/h3-9H,16H2,1-2H3

InChI Key

YFKFTFJOLGVLIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)SC2=CC=CC=C2Br)N

Origin of Product

United States

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